molecular formula C13H11ClN2O2 B12638512 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline CAS No. 1031929-26-6

2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline

Cat. No.: B12638512
CAS No.: 1031929-26-6
M. Wt: 262.69 g/mol
InChI Key: PXZZKMSKZPNMAN-UHFFFAOYSA-N
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Description

2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. Quinolines are a privileged scaffold in drug discovery, known for their wide range of biological activities . Specifically, this compound features a 2-nitroethenyl substituent at the 3-position, a functional group that has been associated with notable antimycotic (antifungal) activity in closely related 2-chloro-3-(2-nitro)vinylquinoline analogs . This structural motif suggests potential for research into new antifungal treatments. Furthermore, the 8-ethyl and 2-chloro modifications on the quinoline core are strategic, as substitutions at these positions are frequently explored to optimize antileishmanial and antimalarial properties . The mechanism of action for quinoline derivatives can vary but often involves interference with protozoal or fungal biological processes. For instance, some antimalarial quinolines like chloroquine are known to accumulate in the parasite's acidic vacuole and inhibit the detoxification of haem, leading to toxic buildup . The presence of the nitroethenyl group may also facilitate interactions with microbial biological targets through redox processes or by acting as a Michael acceptor. Researchers value this compound as a key intermediate for further chemical elaboration, including the synthesis of more complex fused or binary heterocyclic systems, which are common strategies in the search for new bioactive molecules . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1031929-26-6

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-8-ethyl-3-(2-nitroethenyl)quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-2-9-4-3-5-10-8-11(6-7-16(17)18)13(14)15-12(9)10/h3-8H,2H2,1H3

InChI Key

PXZZKMSKZPNMAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and an appropriate ketone under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported for the synthesis of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

1. Synthesis of Heterocyclic Compounds

  • This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for further functionalization, enabling the creation of new derivatives with potentially enhanced properties .

2. Reaction Mechanisms

  • The compound can participate in multiple reaction mechanisms due to its electrophilic and nucleophilic characteristics. For instance, it can undergo electrophilic aromatic substitution reactions, which are essential in developing more complex molecular architectures .

Biological Applications

1. Antimicrobial Properties

  • Research indicates that quinoline derivatives exhibit significant antimicrobial activity. 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline has been shown to inhibit various bacterial strains, including resistant species like Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of essential bacterial enzymes, disrupting cellular processes .

2. Antiviral Activity

  • This compound is under investigation for its potential antiviral properties. Studies suggest that quinoline derivatives may interfere with viral replication processes, making them candidates for antiviral drug development .

3. Anticancer Potential

  • The interaction of this compound with DNA suggests its potential as an anticancer agent. It can intercalate into DNA strands, disrupting replication and leading to cell death. This property is particularly valuable in developing chemotherapeutic agents targeting cancer cells .

Industrial Applications

1. Dyes and Pigments

  • This compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. Its application in textile and coating industries highlights its importance in industrial chemistry .

2. Organic Synthesis

  • In synthetic organic chemistry, this compound serves as a building block for creating more complex organic molecules. Its versatility makes it a valuable reagent in various synthetic pathways .

Case Studies

1. Antimicrobial Activity Study

  • A study conducted on a series of substituted quinolines demonstrated that this compound exhibited effective antimicrobial activity against mycobacterial species, suggesting its potential role in treating infections caused by resistant strains .

2. Anticancer Mechanism Exploration

  • Investigations into the anticancer mechanisms of this compound revealed its ability to inhibit cell proliferation by disrupting DNA synthesis pathways, making it a candidate for further development as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in DNA synthesis and repair, further contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Applications References
2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline 2-Cl, 8-Et, 3-(CH=CHNO₂) Nitroethenyl, Chloro, Ethyl Antimicrobial, Anticancer (hypothesized)
2-Chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline 2-Cl, 6-Me, 8-Me, 3-(CH=CHNO₂) Nitroethenyl, Chloro, Methyl Not explicitly reported; structural analog
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline 2-Cl, 8-Me, 3-(CH₂-NH-C₆H₄-OMe) Chloro, Methyl, Methoxyaniline Antimalarial, analgesic applications
2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-8-ol 8-OH, 2-(CH=CH-C₆H₄-Cl) Styryl, Hydroxy Antileishmanial activity

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity Nitroethenyl vs. Styryl Groups: The nitroethenyl group in the target compound enhances electron-withdrawing capacity compared to styryl (CH=CH-Ar) groups in antileishmanial agents . Ethyl vs.

Synthetic Methodologies The target compound shares synthetic parallels with 2-chloro-8-methylquinoline derivatives, where Vilsmeier-Haack formylation is critical .

Biological Activity Trends Antimicrobial Potential: Quinoline derivatives with electron-withdrawing groups (e.g., nitro) exhibit enhanced antimicrobial activity due to increased DNA intercalation or enzyme inhibition . Anticancer Hypotheses: The nitroethenyl group may act as a Michael acceptor, enabling covalent binding to thiol groups in cancer-related proteins, a mechanism observed in other nitrovinyl compounds .

Table 2: Physicochemical Properties

Property This compound 2-Chloro-6,8-dimethyl-3-(2-nitroethenyl)quinoline
Molecular Weight ~292.7 g/mol ~294.7 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.2
Solubility (Water) Low (<0.1 mg/mL) Low (<0.1 mg/mL)
Melting Point Not reported Not reported

Biological Activity

2-Chloro-8-ethyl-3-(2-nitroethenyl)quinoline is a quinoline derivative with notable biological activity. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a nitroethenyl substituent. Its molecular formula is C13H11ClN2O2C_{13}H_{11}ClN_{2}O_{2} and it has been the subject of various studies aimed at understanding its pharmacological potential.

Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study examining a series of substituted quinolines found that some derivatives were effective against mycobacterial species, suggesting potential applications in treating infections caused by resistant strains of bacteria .

The mechanism of action for quinoline derivatives often involves the inhibition of essential bacterial enzymes or disruption of cellular processes. For instance, studies have shown that certain quinolines can inhibit photosynthetic electron transport in chloroplasts, which may parallel mechanisms in bacterial systems . Additionally, the presence of the nitro group in this compound may enhance its reactivity and interaction with biological targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications to the quinoline core can lead to varying degrees of antimicrobial activity. For example, certain substitutions have been shown to increase potency against specific bacterial strains while minimizing toxicity to human cells .

Case Studies and Experimental Data

  • Antimycobacterial Activity : In vitro screenings have demonstrated that various substituted quinolines possess higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid. The most effective compounds showed minimal toxicity against human cell lines, indicating a favorable therapeutic index .
  • Toxicity Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds. Research has indicated that some quinolines exhibit low cytotoxicity against human monocytic leukemia cells (THP-1), suggesting their potential for further development as antimicrobial agents .

Data Table: Biological Activities of Related Quinoline Derivatives

Compound NameActivity TypeTarget OrganismIC50 Value (µM)Toxicity (THP-1 Cell Line)
This compoundAntimycobacterialMycobacterium tuberculosisTBDLow
N-Cycloheptylquinoline-2-carboxamideAntimycobacterialM. tuberculosis0.5Minimal
N-benzyl-2-naphthamidePhotosynthetic InhibitorSpinach chloroplasts7.5Insignificant

Q & A

Basic Research Question

  • Solvent Screening : Use high-polarity solvents (DMF, DMSO) for dissolution, followed by slow diffusion with non-polar solvents (hexane) .
  • Additives : Introduce co-crystallizing agents (e.g., perchlorate anions) to stabilize π-stacked layers via C–F⋯π interactions .
  • Temperature Gradients : Cooling rates <1 K/min reduce twinning defects, as seen in 8-chloro-2-methylquinoline crystallization .

How do conflicting bioactivity data for nitroethenyl-quinolines arise, and how can they be resolved?

Advanced Research Question
Discrepancies often stem from:

  • Redox Instability : Nitro groups degrade under UV light or acidic conditions, generating false negatives in assays .
  • Species-Specific Metabolism : Rodent vs. human liver enzymes metabolize the compound differently .
    Resolution :

Use anaerobic conditions for in vitro assays.

Validate results across multiple cell lines (e.g., HepG2 for human hepatotoxicity) .

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